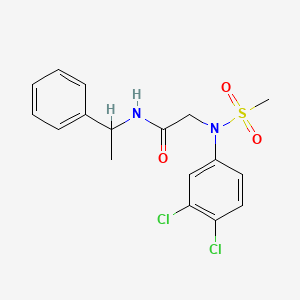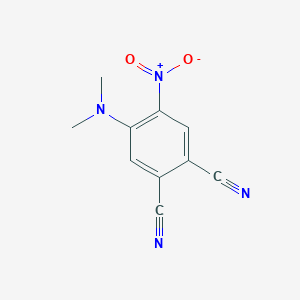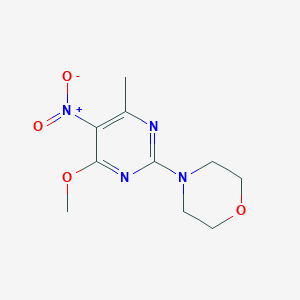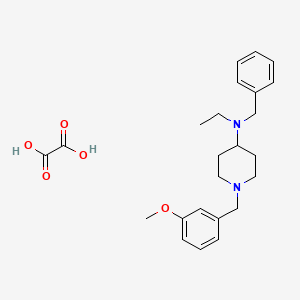![molecular formula C21H29NO3 B3970402 [1-(1-Benzofuran-2-ylmethyl)-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B3970402.png)
[1-(1-Benzofuran-2-ylmethyl)-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol
Vue d'ensemble
Description
[1-(1-Benzofuran-2-ylmethyl)-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol: is a complex organic compound that features a benzofuran moiety, a piperidine ring, and an oxane (tetrahydropyran) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Benzofuran-2-ylmethyl)-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the benzofuran derivative, which undergoes a series of reactions to introduce the piperidine and oxane groups. Key steps may include:
Formation of Benzofuran Derivative: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of Piperidine Ring: This step often involves nucleophilic substitution reactions where the benzofuran derivative reacts with piperidine under basic conditions.
Attachment of Oxane Group: The oxane group can be introduced through etherification reactions, where the piperidine derivative reacts with an oxane precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a piperidine alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanol group, to form various ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Piperidine alcohols.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the processes.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its unique structural features.
Biology and Medicine:
Drug Development: The compound’s structural complexity makes it a potential candidate for drug discovery, particularly in targeting neurological disorders.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and receptor interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: It can be employed in the production of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism by which [1-(1-Benzofuran-2-ylmethyl)-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol exerts its effects is largely dependent on its interaction with molecular targets. The benzofuran moiety can interact with various enzymes and receptors, modulating their activities. The piperidine ring can enhance the compound’s binding affinity to specific targets, while the oxane group can influence its pharmacokinetic properties.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to neurotransmitter receptors, affecting signal transduction pathways.
Ion Channels: The compound may modulate ion channel activities, influencing cellular excitability.
Comparaison Avec Des Composés Similaires
Benzofuran Derivatives: Compounds containing the benzofuran moiety, such as 2-benzofuranmethanol.
Piperidine Compounds: Molecules with a piperidine ring, such as 4-piperidinemethanol.
Oxane-Containing Molecules: Compounds with an oxane group, such as tetrahydropyran-2-methanol.
Propriétés
IUPAC Name |
[1-(1-benzofuran-2-ylmethyl)-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c23-16-21(14-18-6-3-4-12-24-18)8-10-22(11-9-21)15-19-13-17-5-1-2-7-20(17)25-19/h1-2,5,7,13,18,23H,3-4,6,8-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAWPWGZTFDMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC2(CCN(CC2)CC3=CC4=CC=CC=C4O3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970351.png)
![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate](/img/structure/B3970352.png)
![3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B3970357.png)
![2-[(dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate hydrochloride](/img/structure/B3970358.png)


![N-(Butan-2-YL)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B3970378.png)
![4-Oxo-4-[(2-{[(2-oxopiperidin-3-yl)carbonyl]amino}ethyl)amino]butanoic acid](/img/structure/B3970385.png)


![1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3970406.png)
![ethyl 2-phenyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B3970412.png)
